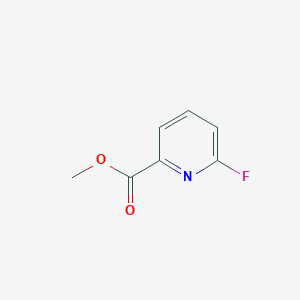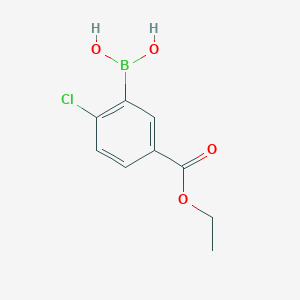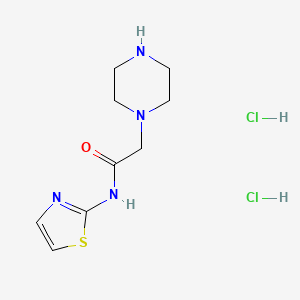
6-氟吡啶甲酸甲酯
描述
科学研究应用
Methyl 6-fluoropicolinate is extensively used in scientific research due to its versatility:
Chemistry: As a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs, including selective antagonists for chronic lymphocytic leukemia treatment.
Industry: In the production of catalysts and metal-chelating agents
作用机制
Target of Action
Methyl 6-fluoropicolinate is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs)
Mode of Action
The mode of action of Methyl 6-fluoropicolinate involves nucleophilic aromatic substitution on the fluoride group . This allows it to be readily used to functionalize molecular scaffolds for synthesizing APIs .
Biochemical Pathways
It is known that once methyl 6-fluoropicolinate is hydrolyzed, it becomes a bidentate chelating agent .
Result of Action
It is known that a selective antagonist of bcl-xl for chronic lymphocytic leukemia treatment is synthesized from methyl 6-fluoropicolinate, showing a potency of 14 nm .
生化分析
Biochemical Properties
Methyl 6-fluoropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution on the fluoride group. This compound is used to functionalize molecular scaffolds, which are essential for synthesizing APIs. For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from methyl 6-fluoropicolinate, demonstrating a potency of 14 nM . Additionally, once hydrolyzed, methyl 6-fluoropicolinate becomes a bidentate chelating agent, interacting with metal ions to form stable complexes .
Cellular Effects
Methyl 6-fluoropicolinate exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, a Ru-fluoropyridine-2-carboxylate complex derived from methyl 6-fluoropicolinate shows cytotoxicity of 27.5 µM in antitumor activity . This indicates that methyl 6-fluoropicolinate can affect cell viability and proliferation, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of methyl 6-fluoropicolinate involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, methyl 6-fluoropicolinate is employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes, showcasing its ability to facilitate complex biochemical reactions . Additionally, its hydrolyzed form acts as a bidentate chelating agent, forming stable complexes with metal ions and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-fluoropicolinate change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under inert atmosphere conditions and at temperatures between 2-8°C . Over time, methyl 6-fluoropicolinate may undergo hydrolysis, transforming into a bidentate chelating agent that interacts with metal ions .
Dosage Effects in Animal Models
The effects of methyl 6-fluoropicolinate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antitumor activity, while higher doses could lead to toxic or adverse effects. For example, a Ru-fluoropyridine-2-carboxylate complex derived from methyl 6-fluoropicolinate shows cytotoxicity at a concentration of 27.5 µM . This suggests that careful dosage optimization is crucial to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Methyl 6-fluoropicolinate is involved in several metabolic pathways, interacting with various enzymes and cofactors. Once hydrolyzed, it becomes a bidentate chelating agent that can form stable complexes with metal ions . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, methyl 6-fluoropicolinate is used in palladium-catalyzed C-H acetoxylation of arenes, highlighting its role in complex biochemical reactions .
Transport and Distribution
Within cells and tissues, methyl 6-fluoropicolinate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. For instance, the hydrolyzed form of methyl 6-fluoropicolinate acts as a bidentate chelating agent, forming stable complexes with metal ions and facilitating their transport within cells .
Subcellular Localization
The subcellular localization of methyl 6-fluoropicolinate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within different cellular compartments. For example, methyl 6-fluoropicolinate is used to functionalize molecular scaffolds, which can be directed to specific cellular locations for targeted therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 6-fluoropyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 6-fluoropicolinate often involves large-scale batch reactions using similar nucleophilic aromatic substitution techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
Methyl 6-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 6-fluoropicolinic acid.
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed C-H activation and acetoxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Palladium-Catalyzed Reactions: Palladium catalysts, often with ligands and oxidants under mild conditions.
Major Products
Nucleophilic Substitution: Substituted picolinates.
Hydrolysis: 6-fluoropicolinic acid.
Palladium-Catalyzed Reactions: Functionalized aromatic compounds.
相似化合物的比较
Similar Compounds
- Methyl 6-chloropicolinate
- Methyl 6-bromopicolinate
- Methyl 6-iodopicolinate
Uniqueness
Methyl 6-fluoropicolinate is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its halogenated counterparts. The fluoride group is less bulky and more electronegative, influencing the compound’s chemical behavior and making it particularly useful in specific synthetic applications .
属性
IUPAC Name |
methyl 6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCOWOPRPIBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657720 | |
| Record name | Methyl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-71-0 | |
| Record name | 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)




